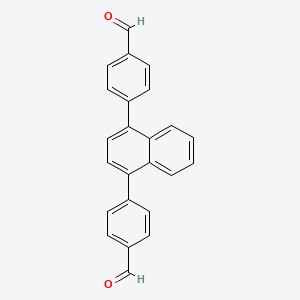

4,4'-(Naphthalene-1,4-diyl)dibenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H16O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

4-[4-(4-formylphenyl)naphthalen-1-yl]benzaldehyde |

InChI |

InChI=1S/C24H16O2/c25-15-17-5-9-19(10-6-17)21-13-14-22(24-4-2-1-3-23(21)24)20-11-7-18(16-26)8-12-20/h1-16H |

InChI Key |

JWIGMKPQVRABDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

Origin of Product |

United States |

Biological Activity

4,4'-(Naphthalene-1,4-diyl)dibenzaldehyde, a compound with the molecular formula C24H18O2, has garnered attention in various fields of research due to its potential biological activities. This article will explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure

The structure of this compound is characterized by two aldehyde groups attached to a naphthalene backbone. This configuration is significant for its reactivity and biological interactions.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

- Research Findings :

- In a study published in the Journal of Medicinal Chemistry, it was found that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively .

- Another study highlighted its effectiveness against fungal strains such as Candida albicans, showing an MIC of 64 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties.

- Case Study :

- A recent investigation demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The study reported a decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment .

- The mechanism was attributed to the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are essential for therapeutic applications.

- Research Findings :

| Cytokine | Concentration (µM) | Effect |

|---|---|---|

| TNF-α | 25 | Decreased production |

| IL-6 | 25 | Decreased production |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Caspase Activation : Its role in activating caspases is critical for triggering programmed cell death.

- Cytokine Modulation : By modulating cytokine levels, it can exert anti-inflammatory effects.

Q & A

Q. What are the standard synthetic protocols for 4,4'-(Naphthalene-1,4-diyl)dibenzaldehyde?

The compound is typically synthesized via cross-coupling reactions involving aromatic aldehydes and naphthalene derivatives. For example, copper-catalyzed Ullmann-type coupling or Suzuki-Miyaura reactions are employed to link aldehyde-functionalized benzene rings to the naphthalene core. A common approach involves reacting 4-hydroxybenzaldehyde with halogenated naphthalene precursors under basic conditions, followed by oxidation to stabilize the aldehyde groups . Purity (>98%) is verified via HPLC or NMR, with crystallization in ethanol or dichloromethane to remove unreacted intermediates .

Q. How is crystallographic characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., DMF/ethanol mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL for small-molecule crystallography, with R-factors < 0.05 indicating high precision. Key metrics include bond angles (e.g., C-C=O ~120°) and dihedral angles between naphthalene and benzaldehyde planes .

Q. What safety precautions are required when handling this compound?

Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. First aid for skin contact involves washing with soap/water; eye exposure requires 15-minute rinsing. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does this compound perform in covalent organic framework (COF) synthesis?

The compound acts as an electron-deficient aldehyde linker in COFs. For instance, condensation with 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA) yields PyTz-COF, a 2D framework with broad visible-light absorption (λ = 400–700 nm). BET surface areas exceed 800 m²/g, and photocatalytic hydrogen evolution rates reach 2072.4 µmol g⁻¹ h⁻¹ under AM 1.5G irradiation. Stability in aqueous media (>72 hours) is confirmed via PXRD post-testing .

Q. What challenges arise in resolving structural contradictions in MOFs derived from this compound?

Discrepancies in porosity or symmetry often stem from solvent-dependent crystallization. For example, DMF vs. THF solvents produce MOFs with pore sizes varying from 1.2 nm to 1.8 nm. Pair distribution function (PDF) analysis and synchrotron XRD help resolve these issues. Contradictions in luminescence properties (e.g., λ_emission shifts) are attributed to ligand-to-metal charge transfer variations in Zn²+ vs. Cu²+ nodes .

Q. Can this compound be used in asymmetric catalysis or chiral frameworks?

Yes, chiral derivatives are synthesized by introducing enantiopure substituents (e.g., (R)-BINOL groups) to the naphthalene core. Such frameworks exhibit enantioselectivity (>90% ee) in catalytic reactions like Michael additions. Circular dichroism (CD) spectra and enantiomer separation via chiral HPLC validate configuration stability .

Methodological Guidance

Q. How to optimize reaction yields in Schiff base formation using this compound?

- Solvent choice : Use ethanol or acetonitrile for better aldehyde activation.

- Catalyst : Add 5 mol% glacial acetic acid to accelerate imine bond formation.

- Reflux conditions : Maintain 80°C for 4–6 hours with inert gas (N₂/Ar) to prevent oxidation.

- Work-up : Evaporate solvent under reduced pressure and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1). Yields typically range from 75–85% .

Q. What spectroscopic techniques are critical for characterizing its derivatives?

- ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic coupling patterns.

- FT-IR : Identify C=O stretches at ~1700 cm⁻¹ and C-H bending in naphthalene (750–850 cm⁻¹).

- UV-Vis : Monitor π→π* transitions (λ_max = 320–350 nm) for conjugation analysis.

- MALDI-TOF/MS : Verify molecular ion peaks (m/z = 288.3 for [M+H]⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.